molecular formula C9H11NO3 B6306499 2-Ethyl-6-methoxynicotinic acid CAS No. 1256805-08-9

2-Ethyl-6-methoxynicotinic acid

Cat. No.: B6306499
CAS No.: 1256805-08-9
M. Wt: 181.19 g/mol
InChI Key: DZHHRFKVQVVHTO-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxynicotinic acid is a valuable nicotinic acid derivative serving as a key synthetic intermediate and building block in organic chemistry. Its structure, featuring a pyridine ring substituted with a carboxylic acid, a methoxy group at the 6-position, and an ethyl group at the 2-position, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of potential active pharmaceutical ingredients (APIs), agrochemicals, and ligands for catalysis. The specific mechanism of action and research value are highly dependent on the final target molecule it is used to create. For instance, structurally related compounds have been investigated for their retinoprotective effects in models of retinal ischemia . As a nicotinic acid ester derivative, its core scaffold is associated with diverse biological activities and material science applications. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-ethyl-6-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-7-6(9(11)12)4-5-8(10-7)13-2/h4-5H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHHRFKVQVVHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methoxynicotinic acid typically involves the alkylation of 6-methoxynicotinic acid with an ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, followed by purification steps to isolate the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methoxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

2-Ethyl-6-methoxynicotinic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anti-Hepatitis B Activity: Research indicates that derivatives of this compound can be synthesized to create potent anti-hepatitis B agents, showing promise in treating viral infections .
  • GSK-3 Inhibitors: It serves as a precursor for synthesizing selective inhibitors of glycogen synthase kinase 3 (GSK-3), which are relevant in treating neurodegenerative diseases such as Alzheimer's .

Neuropharmacology

Recent studies have explored the neuroprotective properties of compounds derived from this compound. These derivatives are being evaluated for their efficacy in preventing neurodegeneration and improving cognitive function.

Case Study 1: Anti-Hepatitis B Virus Agents

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antiviral activity against the hepatitis B virus. The compound was tested in vitro, showing a dose-dependent response with minimal cytotoxicity to host cells.

Case Study 2: GSK-3 Inhibition

In another research project, scientists synthesized several analogs based on this compound to assess their inhibitory effects on GSK-3. The most promising candidate showed an IC50 value significantly lower than existing treatments, indicating its potential for further development into a therapeutic agent for Alzheimer's disease.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnti-HBV<10
GSK-3 Inhibitor Derived from AboveNeuroprotective<5
Related Nicotinic DerivativeGeneral Antiviral<15

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy-Substituted Nicotinic Acids

6-Methoxynicotinic Acid (CAS 66572-55-2)
  • Structure : Methoxy group at position 6, carboxylic acid at position 3.
  • Synthesis : Produced via hydrolysis of methyl 6-methoxynicotinate .
  • Key Differences : Lacks the ethyl group at position 2, resulting in reduced steric bulk and lower logP compared to 2-ethyl-6-methoxynicotinic acid.
2-Methoxy-6-methylnicotinic Acid (CAS 72918-10-6)
  • Structure : Methoxy at position 2, methyl at position 5.
  • Properties: Molecular formula C₈H₉NO₃, with a methyl group contributing to moderate lipophilicity (logP ~1.1) .
  • Contrast : Positional isomerism (methoxy at 2 vs. 6) and substituent size (methyl vs. ethyl) significantly alter electronic and steric profiles.
Compound Molecular Formula Substituents (Position) logP Key Applications/Notes
This compound C₉H₁₁NO₃ Ethyl (2), Methoxy (6) ~1.5* Intermediate, potential agrochemicals
6-Methoxynicotinic acid C₇H₇NO₃ Methoxy (6) ~0.8 Pharmaceutical synthesis
2-Methoxy-6-methylnicotinic acid C₈H₉NO₃ Methoxy (2), Methyl (6) 1.1 Organic synthesis intermediate

*Estimated based on ethyl group contribution.

Chloro-Substituted Analogs

Ethyl 2-Chloro-6-methoxynicotinate (CAS 1233520-12-1)
  • Structure : Chloro at position 2, methoxy at 6, ethyl ester at carboxylic acid.
  • Reactivity : The chloro group enhances electrophilicity, enabling nucleophilic substitution (e.g., azide formation, as in ) .
  • Contrast : Esterification increases volatility and reduces acidity compared to the carboxylic acid form.
2-Chloro-5,6-dimethylnicotinic Acid (CAS 120003-75-0)
  • Structure : Chloro at 2, methyl at 5 and 6.
  • Similarity : Structural similarity score 0.96 to chloro-nicotinic acids, but methyl groups introduce steric hindrance .

Positional Isomers and Functional Group Variations

  • 2-Chloro-6-methoxyisonicotinic Acid Derivatives (): Isonicotinic acid isomers (carboxylic acid at position 4 vs. 3) exhibit distinct electronic properties due to altered resonance and hydrogen-bonding capabilities.
  • 6-Methoxynaphthalenyl Nicotinate Derivatives (): Bulky naphthalene substituents enhance aromatic stacking interactions, unlike the simpler ethyl group in the target compound.

Key Findings and Implications

Substituent Effects :

  • Ethyl groups enhance lipophilicity, improving membrane permeability compared to methyl or hydrogen analogs.
  • Methoxy groups at position 6 stabilize the pyridine ring via electron-donating effects, whereas chloro substituents increase reactivity for further functionalization .

Synthetic Utility :

  • Ethyl esters (e.g., CAS 1233520-12-1) serve as versatile intermediates for hydrolysis or nucleophilic substitution .
  • Hydrazide derivatives (e.g., ) highlight the role of nicotinic acid scaffolds in constructing bioactive molecules .

Biological Relevance :

  • While direct data on this compound are lacking, structurally related compounds (e.g., 6-methoxynicotinic acid) are implicated in anti-inflammatory and antimicrobial applications .

Biological Activity

2-Ethyl-6-methoxynicotinic acid is a derivative of nicotinic acid, which has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁NO₃, with a molecular weight of approximately 181.19 g/mol. Its structure features an ethyl group at the 2-position and a methoxy group at the 6-position of the pyridine ring, which influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in metabolic pathways:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to interact with GPCRs that regulate lipid metabolism, potentially leading to reduced serum free fatty acid levels.
  • Enzyme Modulation : The compound may influence enzymes involved in lipid metabolism and inflammatory responses, although specific enzyme targets remain to be fully elucidated.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, although specific Minimum Inhibitory Concentration (MIC) values need further exploration .
  • Anti-inflammatory Effects : There is evidence suggesting that derivatives of nicotinic acid can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antitubercular Activity : In a study comparing various nicotinic acid derivatives, compounds with methoxy substitutions demonstrated enhanced antitubercular activity compared to their unsubstituted counterparts. This suggests that similar modifications in this compound could yield significant therapeutic benefits .
  • Inflammatory Response Modulation : A study investigated the impact of nicotinic acid derivatives on inflammatory cytokine production. Results indicated that these compounds could reduce levels of pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory conditions .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
6-Methoxynicotinic AcidMethoxy group at position 6Enhanced anti-tubercular activity
Nicotinic AcidNo additional substituentsBasic metabolic effects
5-Ethoxy-2-fluoronicotinic AcidEthoxy group at position 5Antimicrobial properties

Q & A

Q. How to validate contradictory results in metabolite profiling of nicotinic acid derivatives?

  • Methodology :
  • Cross-Platform Validation : Compare LC-MS data with NMR or isotopic labeling (e.g., 13C-glucose tracing) to confirm metabolite identities .
  • Statistical Analysis : Apply principal component analysis (PCA) to distinguish technical noise from biological variation .

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